molecular formula C11H10BNO2S B2628426 2-(Phenylthio)pyridine-5-boronic acid CAS No. 1313760-66-5

2-(Phenylthio)pyridine-5-boronic acid

Cat. No.: B2628426
CAS No.: 1313760-66-5
M. Wt: 231.08
InChI Key: NBTKVNHGSMDTAM-UHFFFAOYSA-N
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Description

2-(Phenylthio)pyridine-5-boronic acid is an organoboron compound with the molecular formula C11H10BNO2S It is a boronic acid derivative that features a pyridine ring substituted with a phenylthio group at the 2-position and a boronic acid group at the 5-position

Scientific Research Applications

2-(Phenylthio)pyridine-5-boronic acid has several applications in scientific research:

Safety and Hazards

The safety data sheet for “(6-(Phenylthio)pyridin-3-yl)boronic acid” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

The primary target of the compound (6-(Phenylthio)pyridin-3-yl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

(6-(Phenylthio)pyridin-3-yl)boronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The compound (6-(Phenylthio)pyridin-3-yl)boronic acid affects the Suzuki–Miyaura cross-coupling pathway . The downstream effects of this pathway include the formation of new carbon-carbon bonds, which are crucial for the synthesis of various organic compounds .

Pharmacokinetics

It is known that the compound is relatively stable and readily prepared

Result of Action

The molecular and cellular effects of (6-(Phenylthio)pyridin-3-yl)boronic acid’s action are primarily seen in the formation of new carbon-carbon bonds . This can lead to the synthesis of various organic compounds, including therapeutic enzymatic and kinase inhibitors and receptor antagonists .

Action Environment

The action, efficacy, and stability of (6-(Phenylthio)pyridin-3-yl)boronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, which the compound is involved in, is known to be exceptionally mild and functional group tolerant . This suggests that the compound may be effective in a wide range of environments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenylthio)pyridine-5-boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the halogen-metal exchange followed by borylation. For example, a halogenated pyridine can undergo lithium-halogen exchange using an organolithium reagent, followed by treatment with a boron source such as trimethyl borate or boronic acid derivatives .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-(Phenylthio)pyridine-5-boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Biaryl Compounds: From Suzuki-Miyaura coupling.

    Sulfoxides and Sulfones: From oxidation of the phenylthio group.

    Boronate Esters: From substitution reactions with diols.

Comparison with Similar Compounds

  • 2-Fluoropyridine-5-boronic acid pinacol ester
  • 2-(Hydroxymethyl)pyridine-5-boronic acid
  • Pyridine-2-boronic acid

Comparison: 2-(Phenylthio)pyridine-5-boronic acid is unique due to the presence of the phenylthio group, which imparts distinct reactivity compared to other pyridine boronic acids. For example, the phenylthio group can undergo oxidation to form sulfoxides and sulfones, providing additional functionalization options. In contrast, compounds like 2-Fluoropyridine-5-boronic acid pinacol ester and 2-(Hydroxymethyl)pyridine-5-boronic acid have different substituents that influence their reactivity and applications .

Properties

IUPAC Name

(6-phenylsulfanylpyridin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BNO2S/c14-12(15)9-6-7-11(13-8-9)16-10-4-2-1-3-5-10/h1-8,14-15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBTKVNHGSMDTAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)SC2=CC=CC=C2)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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